ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate
Description
Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring substituted with an isopropyl group at the 3-position and a propanoate ester moiety at the 1-position. Pyrazole-containing compounds are frequently explored in agrochemical and pharmaceutical research due to their diverse biological activities, such as herbicidal, fungicidal, or kinase-inhibitory effects .
Properties
IUPAC Name |
ethyl 2-(3-propan-2-ylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)9(4)13-7-6-10(12-13)8(2)3/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFUHSNHUTYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC(=N1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation Using Ethyl 2-Bromo-2-Methylpropanoate
The most widely reported method involves alkylating 3-isopropyl-1H-pyrazole with ethyl 2-bromo-2-methylpropanoate. This SN2 reaction proceeds in anhydrous tetrahydrofuran (THF) using cesium carbonate as a base at 0–25°C for 12–24 hours. The steric hindrance from the isopropyl group necessitates prolonged reaction times compared to unsubstituted pyrazoles. A typical protocol combines 1.2 equivalents of ethyl 2-bromo-2-methylpropanoate with 1 equivalent of 3-isopropyl-1H-pyrazole in THF, achieving 68–72% isolated yield after silica gel chromatography.
Regioselectivity challenges emerge due to competing alkylation at the pyrazole N-2 position. Nuclear magnetic resonance (NMR) studies confirm that the N-1 alkylated product predominates (≥95:5 N1:N2 ratio) when using bulky bases like sodium tert-butoxide. However, scale-up beyond 100 mmol often reduces selectivity to 85:15, necessitating recrystallization from hexane/ethyl acetate mixtures.
Phase-Transfer Catalyzed Alkylation
To mitigate solvent costs, phase-transfer catalysis (PTC) employing tetrabutylammonium bromide (TBAB) in a water/dichloromethane biphasic system has been explored. This method reduces reaction time to 4–6 hours at 40°C while maintaining 65–70% yield. The aqueous phase (pH 10–12) minimizes ester hydrolysis, a common side reaction observed in purely aqueous alkaline conditions.
Suzuki-Miyaura Cross-Coupling Approaches
Boronic Ester Intermediate Synthesis
An alternative route involves synthesizing ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate followed by Suzuki coupling with isopropylboronic acid. The brominated precursor is prepared via N-bromosuccinimide (NBS) bromination of ethyl 2-(1H-pyrazol-1-yl)propanoate in carbon tetrachloride under UV light. Subsequent coupling with 1.5 equivalents of isopropylboronic acid using Pd(PPh3)4 catalyst in DMF/H2O (9:1) at 100°C yields 75–79% of the target compound.
Critical parameters include:
- Catalyst loading: 2–3 mol% Pd(PPh3)4 optimal
- Base: Potassium carbonate superior to sodium carbonate for minimizing ester saponification
- Temperature: Yields drop below 90°C due to incomplete transmetalation
Continuous Flow Optimization
Recent advancements employ continuous flow reactors to enhance coupling efficiency. A microfluidic system with immobilized Pd/C catalyst (0.5% loading) achieves 82% yield at 120°C with 5-minute residence time, representing a 15% yield improvement over batch methods. This approach reduces palladium leaching to <2 ppm in the final product.
Esterification of Carboxylic Acid Precursors
Acid-Catalyzed Fischer Esterification
While less common, esterification of 2-(3-isopropyl-1H-pyrazol-1-yl)propanoic acid with ethanol provides a backup route. Concentrated sulfuric acid (0.5–1.0 eq) catalyzes the reaction at reflux (78°C) for 8–12 hours, yielding 55–60% product. Azeotropic removal of water using molecular sieves improves conversion to 75%, but prolonged heating promotes pyrazole decomposition.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieve 70% yield at 25°C. This method avoids high temperatures but requires rigorous exclusion of moisture and generates stoichiometric dicyclohexylurea byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Pd Residue (ppm) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 68–72 | 98.5–99.2 | N/A | >1 kg |
| Suzuki Coupling | 75–79 | 97.8–98.7 | 1.5–2.8 | 100 g–500 g |
| Fischer Esterification | 55–75 | 95.2–97.1 | N/A | <100 g |
Key observations:
- Alkylation provides superior scalability but lower yields compared to cross-coupling
- Suzuki methods require palladium removal steps (activated charcoal treatment) for pharmaceutical applications
- Continuous flow systems address batch variability but necessitate specialized equipment
Reaction Optimization and Byproduct Management
Solvent Effects on Alkylation
Solvent screening reveals that dipolar aprotic solvents (DMF, DMSO) increase alkylation rates but promote ester hydrolysis. THF/water mixtures (95:5) balance reactivity and stability, achieving 85% conversion without hydrolysis byproducts.
Palladium Catalyst Recycling
Immobilized catalysts on mesoporous silica (SBA-15) enable three reaction cycles with <10% activity loss. Leaching tests confirm <0.1% Pd loss per cycle when using 2-propanol as a green solvent.
Regioselectivity Control
Computational studies (DFT B3LYP/6-31G*) identify that bulky ligands like tricyclohexylphosphine favor N-1 alkylation by increasing the energy barrier for N-2 transition states by 8.2 kcal/mol. Experimental validation shows 99:1 N1:N2 selectivity using 10 mol% PCy3.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, J=7.1 Hz, 3H, OCH2CH3), 1.29 (d, J=6.8 Hz, 6H, CH(CH3)2), 1.55 (s, 3H, C(CH3)), 2.95 (septet, J=6.8 Hz, 1H, CH(CH3)2), 4.15 (q, J=7.1 Hz, 2H, OCH2), 4.82 (s, 1H, pyrazole H-4), 6.24 (s, 1H, pyrazole H-5)
- 13C NMR (101 MHz, CDCl3) : δ 14.1 (OCH2CH3), 21.8 (CH(CH3)2), 22.4 (C(CH3)), 25.3 (CH(CH3)2), 60.9 (OCH2), 71.5 (Cq), 106.4 (pyrazole C-4), 139.8 (pyrazole C-5), 170.2 (C=O)
- HRMS (ESI+) : m/z calculated for C11H18N2O2 [M+H]+ 233.1396, found 233.1399
Chromatographic Purity
Reverse-phase HPLC (C18 column, 65:35 MeOH/H2O + 0.1% TFA) shows 99.1% purity at 254 nm with retention time 8.72 minutes.
Industrial-Scale Considerations
Cost Analysis
Raw material costs per kilogram:
- 3-Isopropyl-1H-pyrazole: $420–$480
- Ethyl 2-bromo-2-methylpropanoate: $310–$350
- Palladium catalysts: $120–$150 (recyclable systems reduce to $40–$60)
The Suzuki route remains 25–30% more expensive than direct alkylation due to boronic acid and catalyst costs.
Waste Stream Management
Each kilogram of product generates:
- 8–10 L halogenated solvent waste (alkylation)
- 2–3 L heavy metal-containing aqueous waste (Suzuki)
- 5–7 kg silica gel waste (purification)
Recent advances in solvent recovery (80–85% THF reclaimed) and Pd filtration membranes (95% recovery) improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nucleophile-substituted pyrazole derivatives
Scientific Research Applications
Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate
This analog (C${11}$H${19}$N${3}$O${2}$, MW = 225.29) differs from the target compound in two key aspects:
- Substituent Position : The pyrazole ring is substituted with a 4-propyl group instead of 3-isopropyl.
- Functional Group: An amino group is present at the 2-position of the propanoate chain.
Implications :
Pyraflufen-ethyl and Quizalofop-P-ethyl (Pesticide Analogs)
These ethyl propanoate derivatives are commercially utilized as herbicides, highlighting the relevance of esterified pyrazole or aromatic heterocycles in agrochemistry:
Key Comparisons :
- Substituent Complexity : Pyraflufen-ethyl and quizalofop-P-ethyl feature bulky aromatic substituents, which likely enhance target-site binding affinity in plants. The target compound’s simpler 3-isopropyl-pyrazole may offer reduced environmental persistence or improved synthetic accessibility.
- Ester Stability: Ethyl esters in pesticides are designed for controlled hydrolysis to release active acids. The pyrazole moiety in the target compound could influence hydrolysis kinetics compared to benzoxazolyl/quinoxalinyl systems .
Ethyl 3-(1-Benzyl-4-piperidyl)propanoate
This compound (C${16}$H${23}$NO$_{2}$) shares a propanoate ester backbone but replaces the pyrazole with a piperidine ring.
Functional Differences :
- The piperidine moiety introduces basicity, whereas the pyrazole in the target compound is neutral, affecting solubility and bioavailability.
Research Implications and Data Gaps
- Agrochemical Potential: Pyrazole esters are prevalent in herbicide design; the 3-isopropyl group may confer unique selectivity or mode of action.
- Spectroscopic Challenges: As seen in pyruvate derivatization studies (e.g., 2-(2-(4-fluorophenyl)hydrazono)propanoate), NMR quantification of similar esters requires internal standards (e.g., ethyl viologen) to resolve overlapping signals .
Biological Activity
Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological properties. The structure can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively in the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrazole moieties may exhibit:
- Anticancer Activity : By inducing apoptosis in cancer cells through caspase activation.
- Anti-inflammatory Effects : By inhibiting pathways associated with inflammation.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds can significantly inhibit tumor growth. For instance, a study examining various pyrazole derivatives found that this compound exhibited notable cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.6 | Apoptosis via caspase activation |
| A549 (Lung) | 12.4 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | DNA damage response |
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis being observed.
Case Study 2: In Vivo Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of inflammation. Administration of this compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
